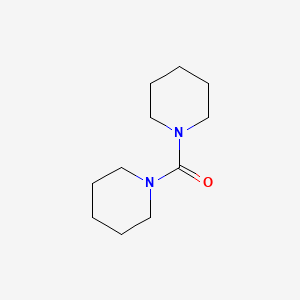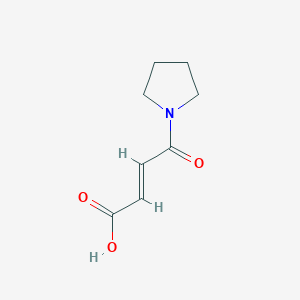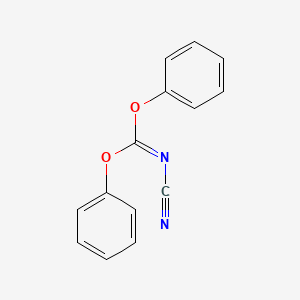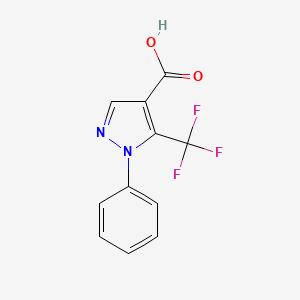
1,1'-Carbonyldipiperidine
Overview
Description
1,1’-Carbonyldipiperidine, also known as Bis(1-piperidyl) ketone or Bis(pentamethylene)urea, is a chemical compound with the molecular formula C11H20N2O . It has a molecular weight of 196.29 . It is used as a reactant for the synthesis of various compounds, including Bis(guanidine) ligands for tuning of copper(I) dioxygen reactivity, Diaminocarbene- and Fischer-carbene complexes of palladium and nickel by oxidative insertion, Neodymium and europium complexes with amides and cyclic aminoxides, and Bis(pentamethylene)urea complexes of lanthanide nitrates .
Molecular Structure Analysis
The molecular structure of 1,1’-Carbonyldipiperidine is represented by the SMILES string O=C(N1CCCCC1)N2CCCCC2 . The InChI representation is 1S/C11H20N2O/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2 .
Chemical Reactions Analysis
1,1’-Carbonyldipiperidine is used as a reactant in the synthesis of various compounds. Some of these include Bis(guanidine) ligands for tuning of copper(I) dioxygen reactivity, Diaminocarbene- and Fischer-carbene complexes of palladium and nickel by oxidative insertion, Neodymium and europium complexes with amides and cyclic aminoxides, and Bis(pentamethylene)urea complexes of lanthanide nitrates .
Physical And Chemical Properties Analysis
1,1’-Carbonyldipiperidine is a crystalline substance with a boiling point of 296-298°C and a melting point of 44-47°C .
Scientific Research Applications
Affinity Chromatography Activation : Bethell et al. (1979) demonstrated the use of 1,1'-Carbonyldiimidazole for activating cross-linked agaroses in affinity chromatography. This method produces a matrix without additional charged groups, useful for purifying trypsin and other systems (Bethell, Ayers, Hancock, & Hearn, 1979).
Catalytic Asymmetric Mannich Reaction : Córdova (2004) discussed the catalytic asymmetric addition of carbonyl compounds to imines, forming enriched amino acid derivatives, beta-lactams, and amino alcohols. Small organometallic and organic amine catalysts, including 1,1'-Carbonyldipiperidine, achieve high selectivity in these reactions (Córdova, 2004).
Molecular Structure Studies : Shlykov et al. (2017) explored the orbital interaction between electron lone pairs and carbonyl groups in compounds like N-trifluoroacetylpiperidine and 1,1'-Carbonyldipiperidine. They studied the conformations and effects of conjugation and steric factors on these molecules (Shlykov, Phien, & Trang, 2017).
Mechanochemical Synthesis : Lanzillotto et al. (2015) used 1,1′-Carbonyldiimidazole in the eco-friendly, mechanochemical preparation of carbamates. This method enhances reactivity and offers a sustainable approach to synthesizing carbamates (Lanzillotto, Konnert, Lamaty, Martínez, & Colacino, 2015).
Ligand-Controlled C(sp3)–H Arylation and Olefination : He et al. (2014) utilized ligands, potentially including 1,1'-Carbonyldipiperidine, for controlling the reactivity and selectivity of transition metal catalysts in C(sp3)–H bond functionalization, vital in synthesizing unnatural chiral α–amino acids (He, Li, Deng, Fu, Laforteza, Spangler, Homs, & Yu, 2014).
Transition Metal-Catalyzed Carbonylation : Wu et al. (2014) discussed the application of carbonylation reactions in producing various carbonyl compounds, where 1,1'-Carbonyldipiperidine may play a role. These reactions are fundamental in organic synthesis and industrial processes (Wu, Fang, Wu, Jackstell, Neumann, & Beller, 2014).
Safety And Hazards
1,1’-Carbonyldipiperidine is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . In case of ingestion or contact with eyes, immediate medical attention is required .
properties
IUPAC Name |
di(piperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOJOKOVTYPHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202236 | |
| Record name | Piperidine, 1,1'-carbonyldi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Carbonyldipiperidine | |
CAS RN |
5395-04-0 | |
| Record name | Bis(pentamethylene)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Carbonyldipiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Carbonyldipiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1,1'-carbonyldi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(pentamethylene)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-CARBONYLDIPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST5T93T7OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the oxidative carbonylation reaction described in the paper?
A1: The research investigates a method for synthesizing 1,1'-Carbonyldipiperidine using a palladium(II)-copper(II) catalytic system []. This is significant because it offers a potentially more efficient and environmentally friendly alternative to traditional methods. Understanding the kinetics of this reaction can lead to optimization of the process, potentially making it more suitable for industrial applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)
![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)
![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)
![Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1361320.png)
![3-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1361321.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)
![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)



